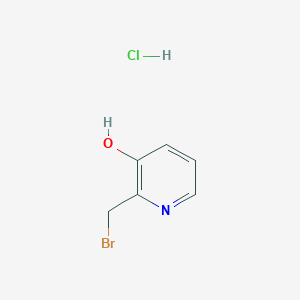
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Functional Groups: The ethyl, methyl, and dihydropyrazolyl groups are introduced through substitution reactions using corresponding reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazine
- 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-ol
Propiedades
Número CAS |
731753-52-9 |
|---|---|
Fórmula molecular |
C10H18N6 |
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H18N6/c1-4-10(3)14-8(11)13-9(15-10)16-7(2)5-6-12-16/h6-7H,4-5H2,1-3H3,(H3,11,13,14,15) |
Clave InChI |
WJNSDDDDVAAMDT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(N=C(NC(=N1)N2C(CC=N2)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)











![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)

